molecular formula C8H6Br2O2 B3268566 2,6-Dibromo-3-methoxybenzaldehyde CAS No. 486455-81-6

2,6-Dibromo-3-methoxybenzaldehyde

Cat. No.: B3268566
CAS No.: 486455-81-6
M. Wt: 293.94 g/mol
InChI Key: DXKBEYOQZCDHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 3 position on the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Properties

IUPAC Name

2,6-dibromo-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKBEYOQZCDHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dibromo-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and generating reactive oxygen species. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .

Biological Activity

2,6-Dibromo-3-methoxybenzaldehyde (DBMB) is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBMB has the molecular formula C8H6Br2O2C_8H_6Br_2O_2, characterized by two bromine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring. Its unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

DBMB has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. The compound's effectiveness varies among different microbial strains, necessitating further research to establish its spectrum of activity.

2. Anticancer Properties

DBMB shows promising anticancer activity , particularly against several cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways and generation of reactive oxygen species (ROS).

Table 1: Anticancer Activity of DBMB Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A-5490.05Induction of apoptosis via ROS generation
MCF70.06Inhibition of proliferation and cell cycle arrest
HCT-1160.08Modulation of apoptotic pathways

The mechanism by which DBMB exerts its biological effects involves several biochemical pathways:

  • Apoptosis Induction : DBMB may activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species Generation : The compound can elevate ROS levels, causing oxidative stress that is detrimental to cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

Study 1: Antioxidant Activity

A study published in MDPI demonstrated that DBMB exhibits significant antioxidant properties, effectively scavenging DPPH radicals. This property is crucial for protecting cells from oxidative damage, which is often linked to cancer progression .

Study 2: Cytotoxic Effects on Leukemia Cells

Another investigation assessed the cytotoxic effects of DBMB on K562 leukemia cells. The results indicated that DBMB not only inhibited cell viability but also induced apoptosis without affecting the cell cycle distribution . This suggests a targeted approach to treating leukemia using this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.